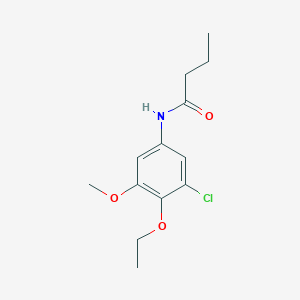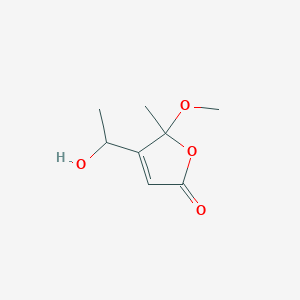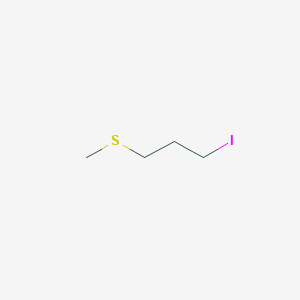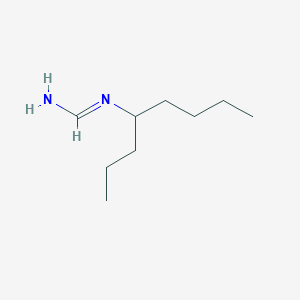![molecular formula C12H9Cl4NO2 B14356491 1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride CAS No. 92637-23-5](/img/structure/B14356491.png)
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride is a chemical compound known for its unique structure and properties It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride typically involves the reaction of quinoline with 2,2,2-trichloroethyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or aqueous sodium hydroxide at ambient temperature . The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: The trichloroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include acidified potassium dichromate for oxidation and lithium aluminium hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The trichloroethoxycarbonyl group can undergo hydrolysis, releasing active quinoline derivatives that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride can be compared with other quinoline derivatives and trichloroethoxycarbonyl compounds:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline backbone but differ in their functional groups and applications.
Trichloroethoxycarbonyl Compounds: Similar compounds include 1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride, which has a pyridine ring instead of a quinoline ring.
Propriétés
Numéro CAS |
92637-23-5 |
|---|---|
Formule moléculaire |
C12H9Cl4NO2 |
Poids moléculaire |
341.0 g/mol |
Nom IUPAC |
2,2,2-trichloroethyl quinolin-1-ium-1-carboxylate;chloride |
InChI |
InChI=1S/C12H9Cl3NO2.ClH/c13-12(14,15)8-18-11(17)16-7-3-5-9-4-1-2-6-10(9)16;/h1-7H,8H2;1H/q+1;/p-1 |
Clé InChI |
UEYIZPGHODVMJZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=[N+]2C(=O)OCC(Cl)(Cl)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)

![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
![2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol](/img/structure/B14356450.png)


![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)


![[(3,4,5-Trimethoxyphenyl)methylidene]propanedial](/img/structure/B14356479.png)
